Cas no 2384394-02-7 (tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate)

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 1-Piperazinecarboxylic acid, 2-(2-bromophenyl)-3-oxo-, 1,1-dimethylethyl ester
- tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate
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- インチ: 1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12(18)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,19)
- InChIKey: UNSKIKUXCSGSAM-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCNC(=O)C1C1=CC=CC=C1Br
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322202-5.0g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 | |
Enamine | EN300-322202-0.5g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 95.0% | 0.5g |
$1111.0 | 2025-03-19 | |
Enamine | EN300-322202-1.0g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 95.0% | 1.0g |
$1157.0 | 2025-03-19 | |
Enamine | EN300-322202-1g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 1g |
$1157.0 | 2023-09-04 | ||
Enamine | EN300-322202-0.1g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 95.0% | 0.1g |
$1019.0 | 2025-03-19 | |
Enamine | EN300-322202-0.05g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 95.0% | 0.05g |
$972.0 | 2025-03-19 | |
Enamine | EN300-322202-10g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 10g |
$4974.0 | 2023-09-04 | ||
Enamine | EN300-322202-10.0g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 95.0% | 10.0g |
$4974.0 | 2025-03-19 | |
Enamine | EN300-322202-2.5g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 95.0% | 2.5g |
$2268.0 | 2025-03-19 | |
Enamine | EN300-322202-0.25g |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
2384394-02-7 | 95.0% | 0.25g |
$1065.0 | 2025-03-19 |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate (CAS No. 2384394-02-7)
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate, with the chemical formula C₁₄H₁₄BrNO₃, is a significant compound in the field of pharmaceutical research and development. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a brominated phenyl ring and a piperazine core makes it a versatile scaffold for designing novel bioactive molecules.
The compound's molecular structure, characterized by a tert-butyl ester group at the 1-position of the piperazine ring, contributes to its stability and reactivity in various synthetic pathways. This feature is particularly valuable in the synthesis of more complex derivatives, which can be further modified to target specific biological pathways. The bromine substituent on the phenyl ring enhances its utility as a reactive handle in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many pharmaceuticals.
Recent advancements in drug discovery have highlighted the importance of piperazine derivatives due to their broad spectrum of biological activities. These derivatives are known to exhibit properties ranging from CNS activity to antiviral and anticancer effects. The specific modification of the piperazine ring, as seen in Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate, allows for fine-tuning of these properties, making it a valuable intermediate in the development of new therapeutic agents.
In particular, the bromophenyl moiety has been extensively studied for its role in modulating receptor binding and enzyme inhibition. Research has demonstrated that substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The combination of a bromine atom with a piperazine core provides an optimal balance for such modifications, enabling researchers to explore a wide range of biological targets.
The tert-butyl ester group in this compound serves multiple purposes. It not only enhances the solubility and stability of the molecule but also acts as a protecting group during synthetic processes. This dual functionality makes it an attractive building block for multi-step syntheses, where selective deprotection steps can be employed to introduce other functional groups or linkages. Such flexibility is crucial in medicinal chemistry, where the iterative design and optimization of molecules are often required to achieve desired biological activity.
Current research in this area is focused on leveraging computational methods and high-throughput screening to identify novel derivatives with enhanced efficacy and reduced toxicity. The structural motifs present in Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate are well-suited for such explorations. By systematically varying substituents on the bromophenyl ring and exploring different linker lengths between the piperazine core and other functional groups, researchers can generate libraries of compounds for testing against various disease models.
One notable application of this compound is in the development of neurokinin-1 (NK1) receptor antagonists, which are known for their potential in treating conditions such as chemotherapy-induced nausea and vomiting (CINV). The piperazine scaffold is commonly found in NK1 antagonists due to its ability to interact favorably with transmembrane helices of G protein-coupled receptors. The presence of additional substituents like the bromophenyl group allows for fine-tuning of binding affinity and selectivity, which are critical factors in drug design.
Another emerging area where this compound shows promise is in antiviral research. The unique structural features of Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate make it a potential candidate for inhibiting viral proteases and polymerases. Recent studies have highlighted the importance of heterocyclic compounds in developing antiviral agents due to their ability to mimic natural substrates or interfere with viral replication mechanisms. The bromine atom on the phenyl ring can serve as a point of interaction with viral enzymes, providing a scaffold for designing potent inhibitors.
The synthesis of Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate involves several key steps that showcase modern organic chemistry techniques. Starting from commercially available precursors such as 2-bromoaniline and piperazine N-carboxyanhydride (PACA), the compound can be synthesized through multi-step reactions including condensation, bromination, esterification, and purification processes. Each step requires careful optimization to ensure high yield and purity, which are essential for subsequent biological evaluations.
The use of advanced spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC-MS), and X-ray crystallography has been instrumental in characterizing this compound accurately. These methods provide detailed insights into its molecular structure, confirming the presence of all intended functional groups and stereochemistry. Such analytical data is crucial for submitting patent applications and regulatory submissions, ensuring compliance with international standards.
In conclusion, Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential applications across multiple therapeutic areas. Its unique combination of structural features makes it an invaluable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this will play an increasingly important role in drug discovery efforts worldwide.
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